

Improving PF-06747711 bioavailability in animal studies

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Compound of Interest

Compound Name: PF-06747711

Cat. No.: B610007

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Technical Support Center: PF-06747711 Animal Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with **PF-06747711** in animal studies, with a focus on improving its oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable oral bioavailability of **PF-06747711** in our rodent studies. What are the potential reasons for this?

A1: Low and variable oral bioavailability is a common challenge for molecules like **PF-06747711**, a potent and selective Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonist^[1]. Several factors can contribute to this issue:

- **Poor Aqueous Solubility:** As with many kinase inhibitors and nuclear hormone receptor modulators, **PF-06747711** is likely a lipophilic molecule with low aqueous solubility. This can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
- **First-Pass Metabolism:** The compound may be extensively metabolized in the gut wall and/or the liver before it reaches systemic circulation.

- P-glycoprotein (P-gp) Efflux: **PF-06747711** could be a substrate for efflux transporters like P-gp, which actively pump the compound back into the GI lumen, reducing its net absorption.
- Formulation Inadequacies: The formulation used for oral administration may not be optimal for solubilizing and presenting the drug for absorption.

Q2: What is the reported oral bioavailability of **PF-06747711** in preclinical species?

A2: Published data indicates that the oral bioavailability of **PF-06747711** varies across species. In mice, the oral bioavailability has been reported to be 30%^[1]. It has been noted that the bioavailability is higher in rats and dogs, although specific percentages are not publicly available^[1].

Q3: What formulation strategies can we employ to improve the oral bioavailability of **PF-06747711** in our animal studies?

A3: A systematic approach to formulation development is crucial. Consider the following strategies, starting with simpler methods and progressing to more complex systems as needed:

- Co-solvents and Surfactants: Initially, simple aqueous suspensions with wetting agents (e.g., Tween 80) or co-solvents (e.g., PEG 400, propylene glycol) can be tested to improve wettability and solubility.
- Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations are often effective. These can range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, facilitating drug dissolution and absorption.
- Amorphous Solid Dispersions (ASDs): Creating an ASD of **PF-06747711** with a hydrophilic polymer (e.g., HPMC, PVP) can significantly enhance its aqueous solubility and dissolution rate. This is a well-established technique for poorly soluble drugs.
- Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.

Q4: Are there any specific excipients that are commonly used and generally regarded as safe (GRAS) for rodent studies?

A4: Yes, several excipients are commonly used in preclinical oral formulations. It is essential to use excipients that are well-tolerated by the animal species being studied. Some examples include:

- Vehicles: Polyethylene glycol 400 (PEG 400), Propylene glycol, 0.5% w/v Methylcellulose in water, Corn oil, Sesame oil.
- Surfactants/Solubilizers: Tween® 80 (Polysorbate 80), Cremophor® EL, Labrasol®.
- Polymers for ASDs: Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP).

Always conduct a tolerability study with the chosen vehicle in a small group of animals before proceeding with the main pharmacokinetic study.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic data for **PF-06747711**.

Parameter	Species	Value	Reference
Oral Bioavailability (F%)	Mouse	30%	[1]
Oral Bioavailability (F%)	Rat, Dog	Reported to be higher than in mice	[1]
In vitro Potency (IC50)	Murine T-cells (IL-17 production)	20 nM	[1]
In vitro Potency (IC50)	Human TH17 cells (IL-17 production)	9.5 nM	[1]

Experimental Protocols

Protocol 1: Preparation of a Simple Suspension for Oral Gavage in Rats

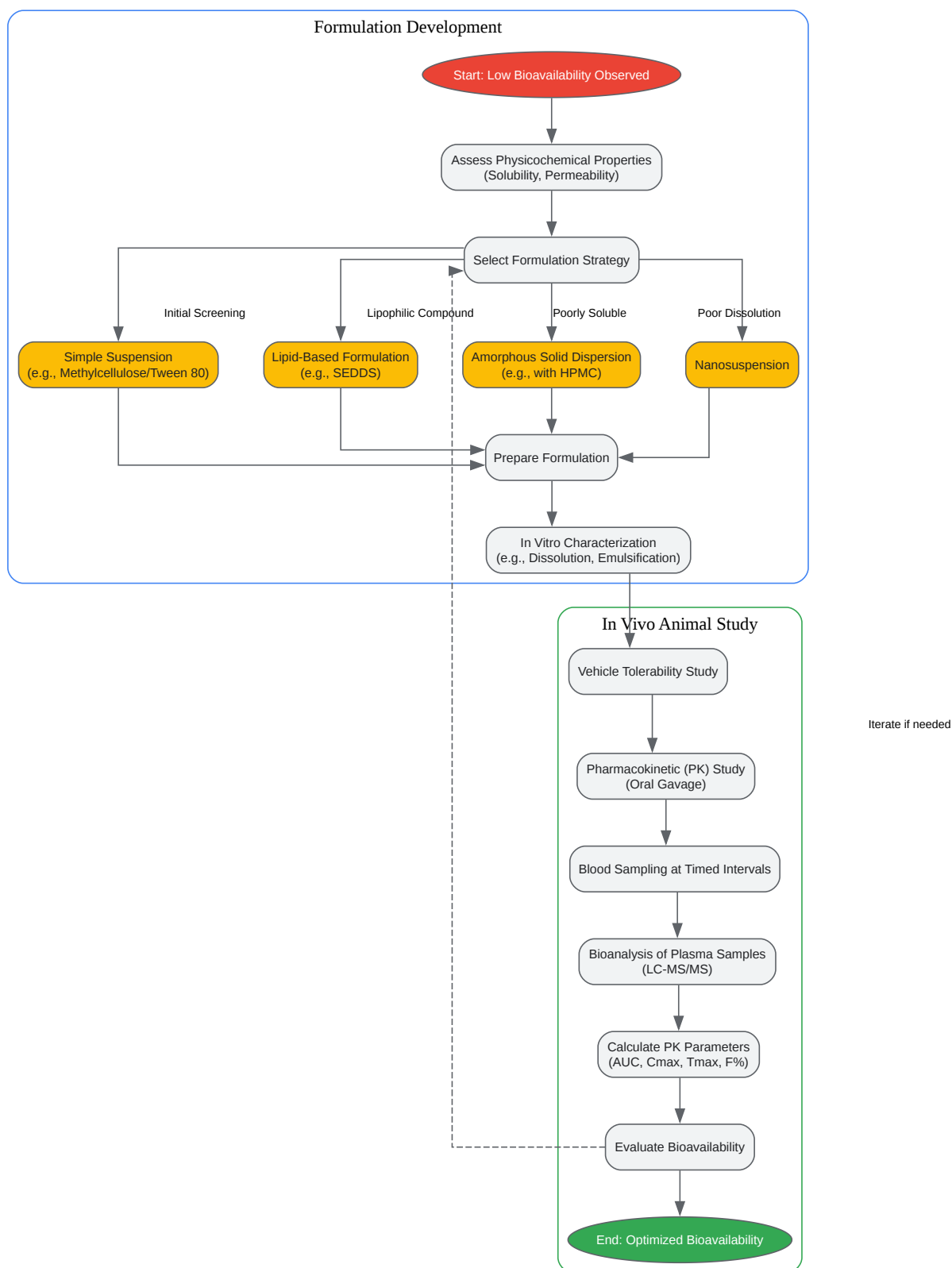
- Objective: To prepare a 10 mg/mL suspension of **PF-06747711** in a common vehicle for initial pharmacokinetic screening.
- Materials:
 - **PF-06747711** powder
 - 0.5% (w/v) Methylcellulose (MC) in sterile water
 - 0.1% (v/v) Tween® 80
 - Mortar and pestle
 - Graduated cylinder
 - Stir plate and stir bar
 - Appropriate personal protective equipment (PPE)
- Procedure:
 1. Weigh the required amount of **PF-06747711**.
 2. In a mortar, add a small amount of the 0.5% MC solution containing 0.1% Tween® 80 to the **PF-06747711** powder to form a paste. This process, known as levigation, helps to ensure the particles are adequately wetted.
 3. Gradually add the remaining vehicle to the paste while continuously triturating with the pestle to form a uniform suspension.
 4. Transfer the suspension to a suitable container and stir continuously using a stir plate and stir bar prior to and during dose administration to maintain homogeneity.
 5. Administer the suspension to rats via oral gavage at the desired dose volume (e.g., 5 mL/kg).

Protocol 2: General Method for Preparing a Lipid-Based Formulation (SEDDS)

- Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) to enhance the oral bioavailability of **PF-06747711**.
- Materials:
 - **PF-06747711** powder
 - A pharmaceutical-grade oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
 - A surfactant (e.g., Cremophor® EL, Tween® 80)
 - A co-solvent (e.g., Transcutol® HP, PEG 400)
 - Glass vials
 - Vortex mixer
 - Water bath (optional, for gentle heating if needed to aid dissolution)
- Procedure:
 1. Determine the solubility of **PF-06747711** in various oils, surfactants, and co-solvents to select the most appropriate excipients.
 2. Based on the solubility data, select a combination of oil, surfactant, and co-solvent. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-solvent).
 3. Accurately weigh the selected excipients into a glass vial.
 4. Add the required amount of **PF-06747711** to the excipient mixture.
 5. Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 40°C) may be used to facilitate dissolution, but care should be taken to avoid drug degradation.
 6. The resulting formulation should be a clear, isotropic liquid.

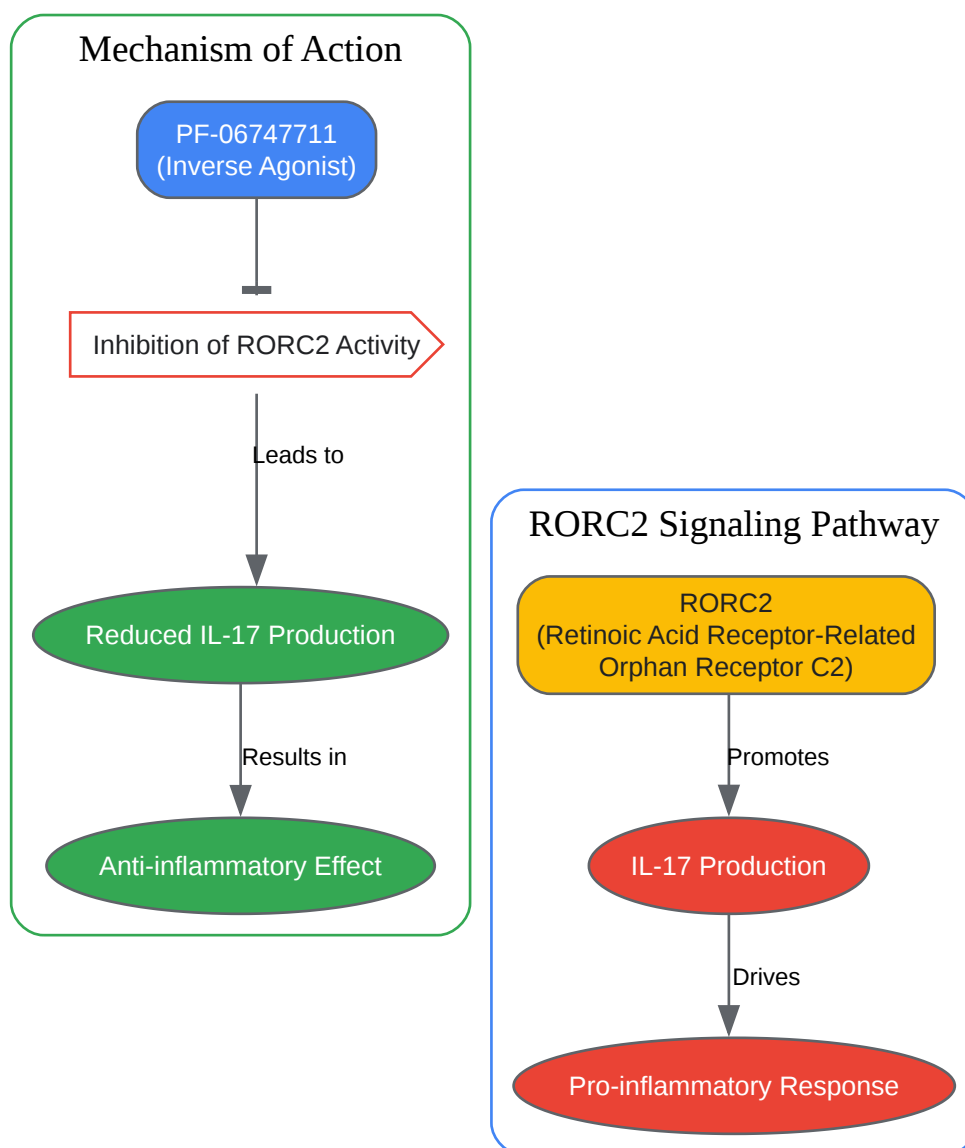
7. To test the self-emulsifying properties, add a small amount of the formulation to water and observe for the spontaneous formation of a fine emulsion.
8. Administer the SEDDS formulation to animals via oral gavage.

Visualizations



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Caption: Workflow for improving the oral bioavailability of **PF-06747711** in animal studies.



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Caption: Simplified signaling pathway of RORC2 and the mechanism of action of **PF-06747711**.

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References

- 1. researchgate.net [researchgate.net]
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